molecular formula C8H9N3O3 B084862 N'-(2-Nitrophenyl)acetohydrazide CAS No. 14674-17-0

N'-(2-Nitrophenyl)acetohydrazide

Cat. No. B084862
CAS RN: 14674-17-0
M. Wt: 195.18 g/mol
InChI Key: YEMZEMNLHVJVJK-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)acetohydrazide, also known as NPAH, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in ethanol and slightly soluble in water. NPAH has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N'-(2-Nitrophenyl)acetohydrazide is not fully understood, but it is believed to be due to its ability to form stable complexes with metal ions. This complex formation can lead to changes in the fluorescence properties of N'-(2-Nitrophenyl)acetohydrazide, which can be used for detection purposes.
Biochemical and Physiological Effects:
N'-(2-Nitrophenyl)acetohydrazide has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. N'-(2-Nitrophenyl)acetohydrazide has also been studied for its potential use in cancer therapy, as it has been shown to have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(2-Nitrophenyl)acetohydrazide in lab experiments include its stability, ease of synthesis, and its ability to react with various compounds. However, one limitation of using N'-(2-Nitrophenyl)acetohydrazide is its potential toxicity, which can be harmful to researchers if not handled properly.

Future Directions

There are several future directions for the use of N'-(2-Nitrophenyl)acetohydrazide in scientific research. One potential use is in the development of new fluorescent probes for the detection of metal ions. N'-(2-Nitrophenyl)acetohydrazide could also be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research could be done to explore the potential toxicity of N'-(2-Nitrophenyl)acetohydrazide and to develop safer handling protocols for researchers.

Synthesis Methods

The synthesis of N'-(2-Nitrophenyl)acetohydrazide can be achieved through the reaction between 2-nitrobenzaldehyde and hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of N'-(2-Nitrophenyl)acetohydrazide, which can be purified through recrystallization.

Scientific Research Applications

N'-(2-Nitrophenyl)acetohydrazide has been widely used in scientific research due to its ability to react with various compounds and its unique properties. It has been used as a reagent in the synthesis of other compounds, such as hydrazones and Schiff bases. N'-(2-Nitrophenyl)acetohydrazide has also been studied for its potential use in the detection of metal ions and as a fluorescent probe.

properties

CAS RN

14674-17-0

Product Name

N'-(2-Nitrophenyl)acetohydrazide

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N'-(2-nitrophenyl)acetohydrazide

InChI

InChI=1S/C8H9N3O3/c1-6(12)9-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,1H3,(H,9,12)

InChI Key

YEMZEMNLHVJVJK-UHFFFAOYSA-N

SMILES

CC(=O)NNC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)NNC1=CC=CC=C1[N+](=O)[O-]

Other CAS RN

14674-17-0

Origin of Product

United States

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